molecular formula C10H14N2O2S B11190479 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide

Cat. No.: B11190479
M. Wt: 226.30 g/mol
InChI Key: XMKZPJYWSUMTFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide is a heterocyclic compound that features a fused thieno-pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide typically involves the Gewald reaction. This reaction includes the condensation of 2,2-dimethyltetrahydropyran-4-one with cyanoacetic acid derivatives and sulfur in a basic medium . The reaction is catalyzed by a mixture of morpholine and diethylamine, and it is carried out at a temperature of 40-41°C to improve yields and reduce by-product formation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide exerts its effects involves its interaction with specific molecular targets. For example, it has been shown to inhibit Ras-related GTPases, which are involved in various cellular processes, including cell growth and differentiation . By binding to the nucleotide-binding site of these GTPases, the compound can modulate their activity and influence downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
  • 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Uniqueness

2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to interact with Ras-related GTPases sets it apart from other similar compounds, making it a valuable molecule for further research and development .

Properties

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-amino-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxamide

InChI

InChI=1S/C10H14N2O2S/c1-10(2)3-5-6(4-14-10)15-9(12)7(5)8(11)13/h3-4,12H2,1-2H3,(H2,11,13)

InChI Key

XMKZPJYWSUMTFN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC(=C2C(=O)N)N)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.